
4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with epichlorohydrin under basic conditions to form the dihydroxypropoxy derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring in epichlorohydrin and its subsequent attachment to the benzoic acid core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups in the compound can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: A competitive tyrosinase inhibitor with similar hydroxy functional groups.
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid: Another compound with dihydroxy and hydroxyphenyl groups.
Uniqueness
4-(2,3-Dihydroxypropoxy)-3,5-dihydroxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties
Properties
CAS No. |
925896-36-2 |
|---|---|
Molecular Formula |
C10H12O7 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-(2,3-dihydroxypropoxy)-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C10H12O7/c11-3-6(12)4-17-9-7(13)1-5(10(15)16)2-8(9)14/h1-2,6,11-14H,3-4H2,(H,15,16) |
InChI Key |
WJAANDQMDLWKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)OCC(CO)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


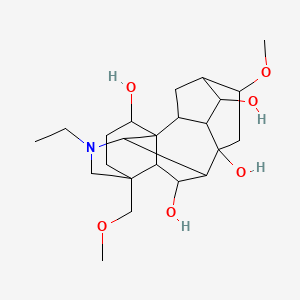
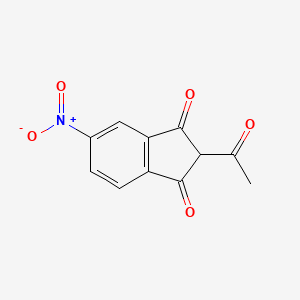
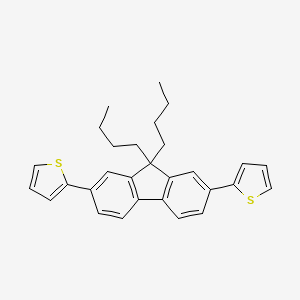
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)

![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
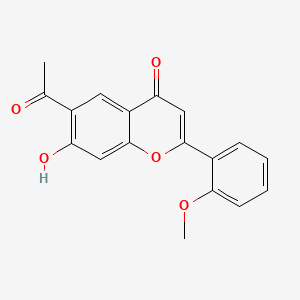
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
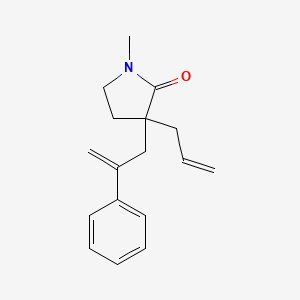
![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
